Scammonin II

Description

Contextualization within Natural Product Chemistry of Convolvulaceae

The Convolvulaceae, or morning glory family, is renowned for producing a unique class of secondary metabolites known as resin glycosides. nih.govnih.gov These compounds are characteristically found in various genera within the family, including Convolvulus, Ipomoea, and Calystegia. nih.govoup.com Resin glycosides are complex glycolipids, consisting of a hydroxylated fatty acid that is glycosidically linked to an oligosaccharide chain. nih.gov The oligosaccharide core is often acylated with various organic acids, and in many instances, the fatty acid forms a macrocyclic lactone ring with one of the sugar units. nih.gov

Scammonin II is a prime example of these intricate molecular architectures and is a constituent of the resin obtained from the roots of Convolvulus scammonia. nih.gov The study of these resin glycosides is a specialized area of natural product chemistry that sheds light on the chemotaxonomy of the Convolvulaceae family and presents unique challenges in isolation and structural elucidation due to their structural complexity and the tendency to occur in complex mixtures. nih.govresearchgate.net

Historical Scientific Investigations into Scammony Root Constituents

The resin derived from the root of Convolvulus scammonia, known as scammony, has been documented in medicinal contexts for centuries. jddtonline.info However, the scientific investigation into its chemical constituents began in earnest in the 19th century. nih.gov Early chemical explorations of the resin led to a broad classification of its components based on their solubility in ether. nih.gov This process distinguished the ether-soluble fraction, termed 'jalapin', from the ether-insoluble fraction, known as 'convolvulin'. nih.gov

These early studies established that the active principles of scammony were glycosidic in nature. jddtonline.info It was through alkaline hydrolysis of the 'jalapin' fraction that researchers were first able to break down the complex resin into more straightforward components: a glycosidic acid (the hydroxylated fatty acid with its sugar chain intact) and various smaller organic acids. nih.gov This foundational work paved the way for modern chromatographic and spectroscopic techniques, which have enabled the isolation and detailed structural determination of individual resin glycosides, including Scammonin II and its congeners, from the complex scammony resin. nih.govnih.gov

Classification and Nomenclature of Scammonin II within Resin Glycosides

Scammonin II is systematically classified as a resin glycoside, a family of compounds that are defining chemical markers for the Convolvulaceae family. nih.gov Its nomenclature is derived from its source, Convolvulus scammonia, with the Roman numeral 'II' indicating the order of its characterization relative to other similar compounds from the same source. nih.gov

Saponins (B1172615) are a broad class of glycosides characterized by their soap-like foaming properties in aqueous solutions. They are structurally composed of a lipid-soluble aglycone and one or more water-soluble sugar moieties. cabidigitallibrary.org Triterpenoid saponins are a major subgroup of saponins where the aglycone is a 30-carbon triterpene skeleton. cabidigitallibrary.org

While the aglycone of Scammonin II is a long-chain hydroxylated fatty acid rather than a classic pentacyclic triterpene, the broader definition of saponins can encompass such structures due to their amphipathic nature and glycosidic linkages. cabidigitallibrary.org The term "triterpenoid saponin" is sometimes used more broadly in the literature to include glycosides of modified triterpenes or triterpene-derived structures. However, it is more precise to classify Scammonin II as a resin glycoside, which is a distinct subclass of complex glycolipids specific to the Convolvulaceae.

Scammonin II is part of a series of related compounds, Scammonins I through VIII, all isolated from the roots of Convolvulus scammonia. jddtonline.infonih.gov These congeners share a common structural foundation, which is based on a central glycosidic acid. nih.gov The variations among these molecules arise from differences in the specific organic acids that acylate the oligosaccharide core. nih.govnih.gov For instance, the primary difference between Scammonin I and Scammonin II lies in their acylation patterns. nih.gov This family of compounds illustrates the structural diversity that can be generated from a common biosynthetic pathway.

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| Scammonin I | C50H84O21 | Acylated with 2-methylbutyric acid and tiglic acid. nih.govwikipedia.org |

| Scammonin II | C45H78O19 | Acylated with 2-methylbutyric acid. nih.gov |

| Scammonin VII | Data not readily available | Based on orizabic acid A. nih.gov |

| Scammonin VIII | Data not readily available | Based on scammonic acid B. nih.gov |

While resin glycosides are a unifying feature of the Convolvulaceae, significant structural variations exist between different genera. The scammonins found in Convolvulus can be distinguished from the resin glycosides found in other genera, such as Ipomoea, based on several chemical characteristics.

| Genus | Characteristic Acylating Acids | General Molecular Weight Range |

|---|---|---|

| Convolvulus | Hydroxymethylbutyric acid oup.com | Often high (m/z > 1500) oup.com |

| Ipomoea | Pentanoic acid, Cinnamic acid oup.com | Often lower molecular weight compared to Convolvulus oup.com |

Properties

CAS No. |

131747-24-5 |

|---|---|

Molecular Formula |

C45H78O20 |

Molecular Weight |

939.1 g/mol |

IUPAC Name |

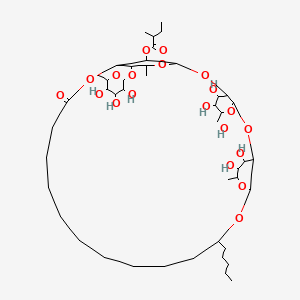

[4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-30-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate |

InChI |

InChI=1S/C45H78O20/c1-7-9-15-18-26-19-16-13-11-10-12-14-17-20-28(47)61-39-36(63-42-35(54)32(51)29(48)23(4)56-42)25(6)58-45(40(39)62-41(55)22(3)8-2)65-38-34(53)31(50)27(21-46)60-44(38)64-37-33(52)30(49)24(5)57-43(37)59-26/h22-27,29-40,42-46,48-54H,7-21H2,1-6H3 |

InChI Key |

QHKWTUIZHFKQCZ-UHFFFAOYSA-N |

SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)O)O)O |

Canonical SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

11-(O-glucopyranosyl-(1-4)-O-6-deoxy-2-O-(2-methyl-1-oxobutyl)mannopyranosyl-(1-2)-glucopyranosyl-(1-2)-6-deoxyglucopyranosyl)oxy-11-hydroxyhexadecanoic acid, intramol 1,3'''-ester scammonin II |

Origin of Product |

United States |

Structural Elucidation of Scammonin Ii

Isolation and Purification Methodologies for Detailed Structural Characterization

The isolation and purification of Scammonin II are critical preliminary steps for its structural analysis. These processes involve separating the compound from its natural source, primarily the roots of Convolvulus scammonia, and then purifying it from a complex mixture of similar resin glycosides.

Advanced Solvent Extraction Techniques from Plant Material

The initial step in obtaining Scammonin II involves solvent extraction from the roots of Convolvulus scammonia. vulcanchem.comcolab.ws A common method begins with the defatting of the plant material using a nonpolar solvent like hexane (B92381) to remove lipids and other fatty substances. vulcanchem.com Following this, an ether extraction is performed to isolate the "jalapin" fraction, which is rich in resin glycosides. vulcanchem.comnih.gov

To further refine this extract, alkaline hydrolysis is employed. This chemical process breaks down the ester linkages, liberating the glycosidic acids, including the precursor to Scammonin II, scammonic acid A, along with other organic acids such as isobutyric, 2S-methylbutyric, and tiglic acids. colab.wsnih.gov This multi-step solvent extraction and chemical treatment process is crucial for concentrating the desired glycosidic compounds and preparing them for further chromatographic separation.

Chromatographic Separation Strategies for Complex Mixtures

Due to the presence of numerous structurally similar compounds in the crude extract, chromatographic techniques are essential for the isolation of pure Scammonin II.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the components of the resin glycoside mixture. ijsdr.org Reverse-phase HPLC, utilizing a C18 column, has been effectively used to separate Scammonin II from its analogs, such as Scammonin I. vulcanchem.com In a typical application, detection is carried out using UV at 210 nm. vulcanchem.com The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase.

Recycling preparative HPLC has also been employed to achieve complete resolution of complex diastereomeric mixtures of resin glycosides, which are often difficult to separate in a single chromatographic run. researchgate.net

Table 1: HPLC Parameters for Scammonin II Purification

| Parameter | Value |

|---|---|

| Column | C18 (250 × 4.6 mm, 5 μm) |

| Detection | UV (210 nm) |

| Retention Time | 65.57 minutes |

This table presents typical parameters used in the HPLC purification of Scammonin II. vulcanchem.com

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. mdpi.com UHPLC systems, often coupled with high-resolution mass spectrometry (HRMS), provide a robust platform for the rapid and effective profiling of complex mixtures containing resin glycosides like Scammonin II. mdpi.comresearchgate.net

A Waters Acquity BEH Shield C18 column (2.1 × 100 mm, 1.7 μm) is an example of the type of column used in UHPLC for the separation of these compounds. mdpi.com The mobile phase typically consists of a gradient of 0.1% aqueous formic acid and acetonitrile (B52724). mdpi.com This advanced chromatographic approach is instrumental in resolving co-eluting isomers and providing high-quality data for structural identification. mdpi.com

Spectroscopic and Spectrometric Analysis for Structure Determination

Once purified, Scammonin II is subjected to a range of spectroscopic and spectrometric techniques to determine its precise chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex organic molecules like Scammonin II. webassign.netresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecular architecture.

1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the types and numbers of protons and carbons in the molecule. webassign.net However, for a molecule as complex as Scammonin II, 2D NMR techniques are essential. Experiments like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. uoc.gr These experiments reveal through-bond correlations between protons (COSY, TOCSY), direct one-bond correlations between protons and carbons (HSQC), and long-range correlations between protons and carbons over two to three bonds (HMBC). uoc.gr

Through detailed analysis of these NMR spectra, researchers can assign the specific stereochemistry of the glycosidic linkages and the positions of the acyl groups, ultimately leading to the definitive structure of Scammonin II. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Scammonin II |

| Scammonin I |

| Jalapinolic acid |

| Scammonic acid A |

| Isobutyric acid |

| 2S-methylbutyric acid |

| Tiglic acid |

| Acetonitrile |

| Formic acid |

One-Dimensional NMR (¹H and ¹³C)

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are foundational methods for the structural analysis of Scammonin II. The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present (e.g., CH₃, CH₂, CH, quaternary C, C=O). magritek.comksu.edu.sa

In the ¹H NMR spectrum of a resin glycoside like Scammonin II, signals are typically observed in distinct regions corresponding to the different parts of the molecule: the fatty acid chain, the sugar moieties, and the acyl groups. magritek.com The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J-values) are critical for assigning specific protons to their positions within the structure. magritek.com

The ¹³C NMR spectrum complements the proton data by showing the number of non-equivalent carbons, giving a direct count of the carbon skeleton. ksu.edu.sa The chemical shifts in the ¹³C spectrum help to identify carbons in different functional groups, such as those in carbonyls (esters), alkenes, carbons bearing oxygen (C-O in sugars and the fatty acid), and aliphatic carbons. careerendeavour.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used alongside the standard ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups. wisc.edu

While specific peak assignments for Scammonin II are found in specialized phytochemical literature, the tables below illustrate the typical chemical shift ranges for the constituent parts of the molecule.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Scammonin II Components This table is illustrative of typical values found for resin glycosides.

| Functional Group | Typical δ (ppm) | Multiplicity |

| Anomeric Protons (Sugars) | 4.5 - 5.5 | Doublet |

| Sugar Ring Protons | 3.0 - 4.5 | Multiplet |

| Fatty Acid Protons (CH₂/CH) | 1.2 - 2.5 | Multiplet |

| Acyl Group Protons (e.g., methyl) | 0.8 - 1.2 | Doublet/Triplet |

| Vinylic Protons | 5.5 - 7.0 | Multiplet |

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Scammonin II Components This table is illustrative of typical values found for resin glycosides.

| Functional Group | Typical δ (ppm) |

| Carbonyl Carbons (Ester) | 165 - 175 |

| Vinylic Carbons (C=C) | 115 - 145 |

| Anomeric Carbons (O-C-O) | 95 - 105 |

| Sugar Ring Carbons (C-O) | 60 - 85 |

| Fatty Acid Carbons (CH₂/CH) | 20 - 40 |

| Acyl Group Carbons | 10 - 25 |

Two-Dimensional NMR (COSY, TOCSY, HSQC, HMBC, ROESY) for Interglycosidic Linkage and Stereochemistry

Two-dimensional (2D) NMR experiments are essential to assemble the complete structure of Scammonin II by establishing correlations between nuclei. huji.ac.il

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) : These homonuclear experiments identify proton-proton (¹H-¹H) coupling networks. COSY reveals protons that are coupled through two or three bonds, which is crucial for tracing the connectivity within each individual sugar ring and along the fatty acid backbone. princeton.edu TOCSY extends these correlations, showing all protons within a coupled spin system, which helps to identify all the protons belonging to a single sugar unit from just one starting signal. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom it is directly attached to. princeton.edu It is a powerful technique for assigning carbon signals based on the already-assigned proton signals, or vice versa, effectively mapping the ¹H and ¹³C spectra to each other. magritek.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.il ROESY is vital for determining the stereochemistry of the molecule, particularly the orientation of the interglycosidic linkages (e.g., α or β) and the relative configuration of substituents on the sugar and aglycone moieties. magritek.comresearchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and deduce the structure of Scammonin II by analyzing how the molecule fragments. nationalmaglab.orgwikipedia.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing large, polar molecules like resin glycosides. europeanpharmaceuticalreview.com In the analysis of Scammonin II and related compounds, ESI-MS is typically run in negative ion mode, which readily produces a deprotonated molecule, [M-H]⁻. researchgate.net This allows for the direct determination of the molecular mass of the compound. researchgate.net Adduct ions, such as [M+HCOO]⁻, may also be observed, providing further confirmation of the molecular weight. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (the precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). wikipedia.org The resulting product ions provide a wealth of structural information. nationalmaglab.orgresearchgate.net For Scammonin II, the MS/MS fragmentation pattern is characterized by:

Successive loss of organic acid residues : The ester-linked acyl groups, such as 2-methylbutyric acid, are readily lost as neutral molecules. mdpi.com

Cleavage of glycosidic bonds : The sugar units are cleaved from the oligosaccharide chain. The fragmentation pattern helps to determine the sequence of the sugars. nationalmaglab.orgmdpi.com

Fragmentation of the glycosidic acid core : After the loss of acyl groups and some sugars, the core scammonic acid A structure produces its own characteristic diagnostic ions. mdpi.com

By analyzing these fragmentation pathways, the sequence of the sugar chain and the location of the acyl groups can be determined. mdpi.comresearchgate.net

Quadrupole-Orbitrap High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS), particularly using hybrid quadrupole-Orbitrap systems, provides extremely accurate mass measurements, typically with errors of less than 5 ppm. icmm.ac.cnalgimed.com This high mass accuracy is crucial for unequivocally determining the elemental composition (molecular formula) of Scammonin II and its fragments. algimed.comwaters.com Given that Scammonin II has a molecular formula of C₄₅H₇₈O₁₉, many different combinations of atoms could result in the same nominal mass. HRMS can distinguish between these possibilities, confirming the correct formula and adding a high degree of confidence to the structural identification. icmm.ac.cnthermofisher.com

Chemical Derivatization and Degradation Studies for Component Identification

The intricate structure of Scammonin II, a resin glycoside from the roots of Convolvulus scammonia, has been systematically unraveled through a series of chemical degradation and derivatization studies. nih.gov These methods involve selectively cleaving the molecule's ester and glycosidic bonds to isolate and identify its fundamental building blocks.

Acid-Catalyzed Hydrolysis Investigations

Acid-catalyzed hydrolysis is a fundamental technique used to cleave the glycosidic linkages that connect monosaccharide units, thereby breaking down the carbohydrate portion of a glycoside into its constituent sugars. mdpi.commdpi.com In the structural analysis of Scammonin II, this method is crucial for identifying the specific types of sugars that form its oligosaccharide core.

The process typically involves heating the compound with a mineral acid, such as hydrochloric acid or sulfuric acid, or an organic acid like trifluoroacetic acid (TFA). mdpi.com The reaction breaks the ether-like glycosidic bonds, releasing the individual monosaccharides. For complex polysaccharides, a two-step hydrolysis process may be employed to ensure the complete cleavage of resistant glycosidic linkages. mdpi.com

Following hydrolysis, the resulting monosaccharide mixture is analyzed. A common analytical method is gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS), which requires prior derivatization of the sugars (e.g., trimethylsilylation) to make them volatile. researchgate.net By comparing the retention times and mass spectra of the derivatized products with those of authentic standards, the identity and relative quantities of the monosaccharides can be determined.

In the case of Scammonin II, acid hydrolysis reveals a tetrasaccharide core composed of the following monosaccharides:

D-Glucose (Glc)

D-Quinovose (Qui), also known as 6-deoxy-D-glucopyranose

L-Rhamnose (Rha), also known as 6-deoxy-L-mannopyranose

The identification of these specific sugar units is a critical step in piecing together the complete structure of the parent molecule. nih.gov

Alkaline Hydrolysis and Characterization of Aglycones (e.g., Jalapinolic acid, Scammonic acid A)

Alkaline hydrolysis, or saponification, is employed to selectively cleave the ester bonds within the Scammonin II molecule. This is particularly important for resin glycosides, which are characterized by a macrocyclic lactone structure and ester-linked organic acids. The treatment of the ether-soluble resin glycoside fraction from scammony roots with a base (e.g., sodium hydroxide) breaks these ester linkages. nih.govvulcanchem.com

This degradation reaction yields two primary components:

A set of volatile organic acids (discussed in section 2.3.3).

A core glycosidic acid, which is named Scammonic acid A . nih.govmdpi.com

Scammonic acid A is the central, non-volatile portion of the molecule remaining after the removal of the smaller organic acids. It consists of the tetrasaccharide chain linked to the fatty acid aglycone. mdpi.com

The fatty acid aglycone at the heart of Scammonin II is Jalapinolic acid . mdpi.comvulcanchem.com This aglycone is formally known as (11S)-hydroxyhexadecanoic acid , a C16 hydroxylated fatty acid. nih.govchemicalbook.com The identity of jalapinolic acid is confirmed through spectroscopic analysis and by comparison with synthesized standards. acs.orgmedchemexpress.com The saponification process liberates this aglycone from its ester linkage to the sugar moiety.

The table below summarizes the key products obtained from the alkaline hydrolysis of Scammonin II.

| Component Name | Chemical Identity | Role in Scammonin II Structure | Method of Liberation |

|---|---|---|---|

| Scammonic acid A | Glycosidic acid consisting of a tetrasaccharide linked to jalapinolic acid. | The core structure remaining after removal of esterifying organic acids. mdpi.com | Alkaline Hydrolysis |

| Jalapinolic acid | (11S)-hydroxyhexadecanoic acid | The fatty acid aglycone that forms the hydrophobic backbone of the molecule. nih.govchemicalbook.com | Alkaline Hydrolysis |

Identification of Component Organic Acids (e.g., Isobutyric, 2S-Methylbutyric, Tiglic Acids)

The specific organic acids identified as components of the scammonin resin glycoside mixture include:

Isobutyric acid

(2S)-Methylbutyric acid

The identification of these volatile acids is typically accomplished using gas chromatography-mass spectrometry (GC-MS). frontiersin.org After hydrolysis, the acidified aqueous layer is extracted with an organic solvent. The extract, containing the free organic acids, is then analyzed by GC-MS. The identity of each acid is confirmed by comparing its mass spectrum and chromatographic retention time with those of commercially available, authentic standards. frontiersin.org The structure of Scammonin II itself contains a 2-methyl-1-oxobutyl group, derived from 2-methylbutyric acid. nih.gov

The following table lists the organic acids identified from the broader scammonin fraction.

| Organic Acid | Systematic Name | Molecular Formula |

|---|---|---|

| Isobutyric acid | 2-Methylpropanoic acid | C₄H₈O₂ |

| 2S-Methylbutyric acid | (2S)-2-Methylbutanoic acid | C₅H₁₀O₂ |

| Tiglic acid | (E)-2-Methyl-2-butenoic acid | C₅H₈O₂ |

Determination of Absolute Configuration (e.g., Mosher's Method)

A complete structural elucidation requires the determination of the absolute configuration of all stereocenters within the molecule. For Scammonin II, a key stereocenter is the C-11 of the jalapinolic acid moiety, which is known to have the (S) configuration. nih.govchemicalbook.com Mosher's method is a highly effective NMR spectroscopic technique for determining the absolute configuration of chiral secondary alcohols and amines. usm.edunih.gov

The method involves the chemical derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edu The alcohol of unknown stereochemistry (e.g., the 11-hydroxy group of jalapinolic acid) is reacted in two separate experiments with (R)-MTPA chloride and (S)-MTPA chloride to form a pair of diastereomeric esters. nih.gov

Due to the anisotropic effect of the phenyl ring in the MTPA reagent, protons located near the newly formed chiral ester center will experience different magnetic environments in the two diastereomers. illinois.edu This results in different chemical shifts (δ) in their ¹H NMR spectra. By systematically comparing the chemical shifts of the protons in the (S)-MTPA ester versus the (R)-MTPA ester, a series of chemical shift differences (Δδ = δS - δR) is calculated.

The sign of the Δδ values for protons on either side of the chiral center follows a predictable pattern. This pattern allows for the unambiguous assignment of the absolute configuration of the original alcohol. nih.govillinois.edu For the jalapinolic acid component of Scammonin II, this analysis would confirm the (S) configuration at the C-11 position.

| Principle of Mosher's Method | Description |

|---|---|

| Derivatization | The chiral secondary alcohol is reacted with both (R)- and (S)-MTPA chloride to form a pair of diastereomeric esters. umn.edu |

| ¹H NMR Analysis | The ¹H NMR spectra of both diastereomers are recorded and compared. |

| Calculation of Δδ | The difference in chemical shifts (Δδ = δS - δR) is calculated for protons on both sides of the original carbinol carbon. nih.gov |

| Configuration Assignment | Based on the established model, protons with a positive Δδ value are placed on one side of the MTPA plane, and those with a negative Δδ are on the other, allowing for the assignment of the absolute configuration. illinois.edu |

Biosynthetic Pathways and Natural Occurrence of Scammonin Ii

Botanical Source: Convolvulus scammonia L.

Scammonin II is a naturally occurring chemical compound isolated from Convolvulus scammonia L., a perennial twining plant commonly known as scammony. wikipedia.orgwikipedia.org This plant is native to the eastern Mediterranean region, with its habitat stretching from Syria to the Greek islands. wikipedia.org C. scammonia is characterized by its thick, fleshy, and fusiform root, which serves as the primary source for the extraction of its resinous sap. wikipedia.orgijsdr.orgjddtonline.info The resin, historically referred to as "scammony," contains a mixture of active compounds, including Scammonin I and Scammonin II. ijsdr.org

The plant itself is a member of the Convolvulaceae family, also known as the morning glory family. researchgate.net This family is known for producing a variety of glycosides. researchgate.net The resin from C. scammonia is obtained by making incisions in the living root, which then exudes a milky juice. ijsdr.orghenriettes-herb.com This juice, upon drying, forms the crude resin from which Scammonin II is isolated. colab.ws

Distribution and Accumulation within Plant Tissues (e.g., Roots)

The primary site of accumulation for Scammonin II and other related resin glycosides is the root of Convolvulus scammonia. henriettes-herb.comvulcanchem.com The root contains a significant amount of resin, ranging from 3% to 13%, with an average of about 8%. researchgate.nethenriettes-herb.comjddtonline.info This resin is housed within specialized elongated cells in the parenchymatous tissue of the root. henriettes-herb.com

The resin itself is a complex mixture, but Scammonin II is a notable component of the ether-soluble fraction, often referred to as "jalapin." vulcanchem.comnih.gov The concentration of these resin glycosides underscores the root's role as a storage organ for these secondary metabolites, which are believed to play a role in the plant's defense mechanisms. vulcanchem.com

Proposed Biosynthetic Precursors and Intermediates (e.g., Jalapinolic acid)

The biosynthesis of Scammonin II involves several key precursors and intermediates. The aglycone, or non-sugar portion, of Scammonin II is (11S)-hydroxyhexadecanoic acid, also known as jalapinolic acid. vulcanchem.comnih.govwikipedia.org This fatty acid forms the core of the molecule.

The assembly of Scammonin II proceeds from the glycosidic acid, scammonic acid A. This intermediate is formed by the glycosylation of jalapinolic acid. nih.gov Alkaline hydrolysis of the "jalapin" fraction from scammony roots yields scammonic acid A, along with other organic acids like isobutyric acid and 2S-methylbutyric acid, which are also components of the final scammonin structures. colab.wsnih.govresearchgate.net These findings suggest that jalapinolic acid is a fundamental building block, which is subsequently modified through glycosylation and acylation to produce the final Scammonin II molecule. vulcanchem.com

Enzymatic Transformations in the Glycoside Assembly Process

The formation of Scammonin II is a multi-step process catalyzed by specific enzymes. vulcanchem.comnih.gov The assembly of the tetrasaccharide chain attached to the jalapinolic acid core is carried out by glycosyltransferases. vulcanchem.commdpi.com These enzymes facilitate the transfer of sugar moieties, such as glucose and rhamnose, from activated sugar donors, likely UDP-sugars, to the growing glycan chain. vulcanchem.comnih.gov

Following glycosylation, acylation occurs, where acyltransferases attach organic acid groups, such as 2-methylbutyric acid, to the sugar residues. vulcanchem.com A crucial final step is the macrocyclization, an intramolecular esterification that forms a lactone ring between the carboxyl group of the jalapinolic acid and a hydroxyl group on one of the sugar units, creating the characteristic macrocyclic structure of Scammonin II. vulcanchem.com The enzymes involved in these transformations, particularly the glycosyltransferases, exhibit a high degree of specificity, ensuring the precise assembly of the complex final structure. mdpi.comnih.gov

Environmental and Genetic Factors Influencing Natural Product Content

The concentration of secondary metabolites like Scammonin II in plants can be influenced by a combination of genetic and environmental factors. frontiersin.orgplos.org While specific studies focusing exclusively on the environmental and genetic impacts on Scammonin II content are limited, general principles of secondary metabolite production in plants are applicable.

Genetic factors play a crucial role in determining the baseline capacity of a Convolvulus scammonia plant to produce resin glycosides. plos.org The expression of genes encoding the biosynthetic enzymes, such as glycosyltransferases and acyltransferases, is fundamental to the synthesis of Scammonin II. plos.orgresearcherslinks.com

Environmental stressors, both biotic and abiotic, can significantly affect the accumulation of secondary metabolites. frontiersin.org Factors such as light intensity, temperature, water availability (drought), and soil nutrient levels can modulate the biosynthetic pathways. frontiersin.org For instance, in other plant species, stresses like drought and high salinity have been shown to increase the production of other classes of secondary metabolites like alkaloids and terpenoids, suggesting that similar environmental pressures could influence the resin content in C. scammonia as part of its defense response. frontiersin.org

Synthetic Strategies and Chemical Modifications of Scammonin Ii

Semisynthesis Approaches from Naturally Derived Scaffolds

Semisynthesis of complex natural products like Scammonin II typically involves starting from a naturally abundant scaffold and performing targeted chemical transformations. For resin glycosides, the initial step often involves extraction from the plant material, such as the roots of Convolvulus scammonia, using solvent extraction techniques, followed by chromatographic purification to isolate individual compounds.

Scammonin II is part of a family of resin glycosides, including Scammonin I, which are isolated from the ether-soluble "jalapin" fraction of scammony roots. nih.gov Alkaline hydrolysis of this fraction yields glycosidic acids, such as scammonic acid A, along with various short-chain organic acids like isobutyric, 2S-methylbutyric, and tiglic acids. nih.gov While direct semisynthesis of Scammonin II from a simpler, naturally derived precursor is not extensively detailed in the provided literature, the general approach for similar resin glycosides involves the chemical derivatization of isolated glycosidic acids. For instance, derivatization (e.g., peracetylation) of water-soluble glycosidic acids has been employed to generate lipophilic mixtures amenable to purification by techniques like reversed-phase HPLC. researchgate.net This suggests that a semisynthetic route for Scammonin II could involve the isolation of its core glycosidic acid or a closely related scaffold, followed by selective acylation and macrocyclization reactions.

Total Chemical Synthesis Methodologies for Complex Glycosidic Structures

The total chemical synthesis of complex glycosidic structures, such as Scammonin II, is a formidable challenge in organic chemistry. The synthesis of resin glycosides is complicated by the stereochemical intricacies of their oligosaccharide cores and the formation of macrocyclic ester rings. Achieving the correct stereochemistry at each glycosidic linkage (α or β) and managing the multiple hydroxyl groups present in the sugar units require sophisticated protecting group strategies and highly selective glycosylation reactions.

Sequential Glycosylation: Building the oligosaccharide chain step-by-step, typically by coupling activated sugar donors with suitable glycosyl acceptors. researchgate.net

Protecting Group Chemistry: Employing a diverse array of protecting groups to selectively mask hydroxyl functionalities, allowing for targeted chemical transformations at specific positions. The strategic addition and removal of these groups are critical for regioselectivity. researchgate.net

Macrocyclization: Forming the macrocyclic lactone ring, which is a defining feature of scammonins. This step often requires specialized reactions, such as the Yamaguchi esterification, known for its utility in synthesizing macro-lactones and highly functionalized esters. scribd.com However, the application of such methods to the specific macrocyclization of Scammonin II's complex structure would necessitate careful optimization to ensure regioselectivity and high yields.

The absence of detailed total synthesis reports for Scammonin II in the general literature underscores the significant synthetic hurdles posed by its structure. Researchers often focus on synthesizing smaller fragments or analogues to understand the key structural elements and develop methodologies applicable to the full molecule.

Regioselective Glycosidation and Esterification Techniques

Regioselectivity is a paramount concern in the synthesis and modification of polyhydroxylated compounds like Scammonin II. The presence of numerous hydroxyl groups in the saccharide units and the fatty acid chain necessitates precise control over reaction sites to avoid undesired side reactions and achieve the desired product.

Regioselective Glycosidation: Achieving regioselective glycosylation in complex carbohydrate synthesis is a well-recognized challenge. daneshyari.comresearchgate.netacs.org General strategies involve:

Differential Protection: Utilizing protecting groups that can be selectively removed to expose a single hydroxyl group for glycosylation. researchgate.net

Catalyst Control: Employing catalysts that favor reaction at a specific hydroxyl group. For instance, some studies have shown that certain catalysts, like BF₃·Et₂O in THF, can achieve 1,2-trans and regioselective glycosylation on more nucleophilic hydroxyl groups in multi-hydroxy sugars. researchgate.net However, the direct application of these methods to the complex tetrasaccharide core of Scammonin II, with its various sugar types and linkages, would require extensive investigation.

Regioselective Esterification: Esterification reactions are crucial for attaching the fatty acid and short-chain organic acids to the sugar moieties and for forming the macrocyclic lactone. Regioselective esterification can be achieved through:

Enzymatic Catalysis: Lipases, for example, have been demonstrated to catalyze regioselective esterification of sugars, often favoring the primary hydroxyl groups (e.g., 6-OH of glucose) under mild conditions.

Chemical Methods with Steric/Electronic Control: While less common for highly complex polyols without extensive protecting group manipulation, some chemical reagents and reaction conditions can exhibit inherent regioselectivity based on steric hindrance or electronic properties of the hydroxyl groups. The Yamaguchi esterification, for instance, is effective for macro-lactonization, but its regioselectivity in the context of multiple hydroxyl groups on a complex glycoside like Scammonin II would be a critical aspect to control. scribd.com

The precise control over regioselectivity in both glycosidation and esterification steps is essential for the successful synthesis of Scammonin II and its analogues, reflecting the high level of sophistication required in this area of chemical synthesis.

Generation of Analogues through Chemical Derivatization

Chemical derivatization is a powerful tool for generating analogues of natural products, allowing for the exploration of structure-activity relationships and the potential improvement of physicochemical properties. For Scammonin II, derivatization would involve modifying its existing functional groups or introducing new ones.

Examples of chemical derivatization strategies applicable to complex glycosides like Scammonin II include:

Acylation/Deacylation: Modifying the short-chain fatty acid substituents (e.g., 2S-methylbutyric acid) or introducing new acyl groups at available hydroxyl positions. The presence and position of these acyl groups significantly influence the biological activity of resin glycosides. researchgate.netnih.gov

Glycosyl Modification: Altering the sugar units themselves, such as selective deoxygenation, epimerization, or the introduction of different sugar residues.

Hydroxyl Group Derivatization: Converting hydroxyl groups into other functionalities (e.g., ethers, carbamates) to modulate polarity, stability, or biological interactions.

Macrocycle Modification: Altering the size or composition of the macrocyclic lactone ring, which is a key structural feature for the activity of many resin glycosides.

While the provided search results mention the isolation and characterization of various scammonins (I-VIII) with differing glycosylation patterns and fatty acid substituents, and the derivatization of related resin glycosides for structural elucidation and activity studies researchgate.net, specific detailed research findings on the generation of Scammonin II analogues through targeted chemical derivatization are not explicitly outlined. However, the general principles and the known structural variations within the scammonin family suggest that such derivatization efforts would be a logical extension of research into this compound.

Molecular Mechanisms of Action and Biological Research Excluding Clinical Human Trials

Modulation of Cellular Signal Transduction Pathways

Scammonin II has demonstrated the ability to modulate key cellular signaling pathways, particularly those involved in inflammation.

Inhibition of Pro-inflammatory Cytokine Production

Studies have indicated that Scammonin II possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. ontosight.ai This activity is crucial in down-regulating inflammatory responses, which are often implicated in various disease processes. The suppression of these signaling molecules suggests a potential mechanism by which Scammonin II exerts its therapeutic effects in inflammatory conditions. ontosight.ai

Interaction with Protein Phosphatases (e.g., PP1, PP2A) and Downstream Signaling

Protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), are critical regulators of numerous cellular processes, including cell growth and apoptosis, by catalyzing the dephosphorylation of proteins. nih.govnih.gov Some research suggests that certain resin glycosides may exert their effects through the inhibition of these phosphatases. For instance, the inhibition of PP2A can prevent the dephosphorylation of oncoproteins, which plays a role in the proliferation of cancer cells and tumor growth. mdpi.com While direct studies on Scammonin II's interaction with PP1 and PP2A are limited, the broader class of resin glycosides has been noted for such interactions, which can contribute to their anticancer effects.

Effects on Cellular Proliferation and Viability

Scammonin II has shown significant effects on the proliferation and viability of cancer cells in laboratory settings.

In Vitro Cytotoxic Activity Against Specific Cancer Cell Lines (e.g., Human Oral Epidermoid Carcinoma (KB) cells)

Research has demonstrated the cytotoxic potential of various natural compounds against human oral epidermoid carcinoma (KB) cells. nih.govmdpi.comscielo.br While specific data on Scammonin II's IC50 value against KB cells is not detailed in the provided results, the general cytotoxic activity of related compounds against this cell line is well-documented. For example, extracts from other plants have shown cytotoxic activity against KB cells, indicating the potential for natural products to inhibit the growth of these cancer cells. accscience.com

General Anticancer Effects in Cellular Models

Scammonin II is recognized for its potential as an anticancer agent. ontosight.ai Studies have shown that it can inhibit the growth of certain cancer cell lines, supporting its classification as a compound with antitumor properties. ontosight.ai The general anticancer effects of resin glycosides are often attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer models. researchgate.net

Table 1: Investigated Biological Activities of Scammonin II

| Biological Activity | Model System | Observed Effect | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | Cellular models | Inhibition of pro-inflammatory cytokine production | ontosight.ai |

| Anticancer | Cancer cell lines | Inhibition of cancer cell growth | ontosight.ai |

Neuropharmacological Investigations in Model Systems

Currently, there is a lack of specific research findings regarding the neuropharmacological investigations of Scammonin II in model systems within the provided search results. Further research is needed to explore the potential effects of this compound on the nervous system.

Enzymatic Inhibition Studies (e.g., α-Glucosidase Inhibition)

Investigations into the enzymatic inhibition potential of resin glycosides have identified them as a promising class of α-glucosidase inhibitors. researchgate.net α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. mdpi.com The inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. mdpi.comresearchgate.net

While direct studies on Scammonin II are limited, research on morning glory resin glycosides, the class to which Scammonin II belongs, has demonstrated significant α-glucosidase inhibitory activity in both in vitro and in silico analyses. researchgate.net This suggests that Scammonin II likely shares this inhibitory capability. The mechanism of inhibition is thought to involve the binding of the glycoside to the enzyme, preventing it from processing its substrate. researchgate.net

Table 3: Research Findings on Enzymatic Inhibition by Related Resin Glycosides

| Enzyme | Inhibitory Activity | Compound Class | Reference |

|---|---|---|---|

| α-Glucosidase | Demonstrated inhibitory activity in in vitro and in silico models. | Morning Glory Resin Glycosides. | researchgate.net |

| General Role | Inhibition of α-glucosidase is a strategy to control postprandial blood glucose levels. | α-Glucosidase Inhibitors. | mdpi.comcabidigitallibrary.org |

Proposed Molecular Targets and Receptor Binding Interactions Based on In Vitro Data

Based on the observed biological activities of Scammonin II and related compounds, several molecular targets have been proposed.

For its anticonvulsant effects, a likely molecular target is the GABAergic system. researchgate.net The pentylenetetrazole seizure model is known to involve the antagonism of GABA-A receptors. archepilepsy.org Related resin glycosides isolated from the same plant source as Scammonin II have been shown to increase the release of gamma-aminobutyric acid (GABA) in the brain cortex. researchgate.net An increase in this primary inhibitory neurotransmitter would counteract the effects of PTZ and suppress seizure activity.

The smooth muscle relaxant effects observed in the isolated rat ileum may involve modulation of receptors present on the smooth muscle cells or the enteric neurons that innervate them. nih.govnih.gov While direct receptor binding studies for Scammonin II are not available, the relaxation of intestinal tissue can be mediated by various pathways, including interactions with 5-HT receptors. nih.gov

Furthermore, a potential target for the broader class of resin glycosides is the enzyme Protein Phosphatase 2A (PP2A). uri.edu Inhibition of PP2A is a mechanism used by various natural toxins that affect cellular signaling and ion transport. uri.edu Given that other complex glycosides are studied for their interaction with PP2A, it is a plausible, though not yet confirmed, target for Scammonin II that could underpin some of its biological activities. uri.edu

Analytical Method Development for Scammonin Ii Quantification and Profiling

Development and Validation of Chromatographic Assays

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), form the cornerstone of Scammonin II analysis. researchgate.netmdpi.com These methods are prized for their ability to separate complex mixtures and provide quantitative data.

Optimization of HPLC/UHPLC Conditions for Separation and Detection

The successful separation of Scammonin II from other related resin glycosides and constituents within a plant extract hinges on the meticulous optimization of chromatographic conditions. Key parameters that are fine-tuned include the stationary phase (column chemistry), mobile phase composition, and detector settings. labmanager.comsysrevpharm.orgijpsjournal.com

For instance, reversed-phase columns, such as C18, are frequently utilized for the separation of moderately polar compounds like Scammonin II. mdpi.comscielo.br The mobile phase typically consists of a mixture of an aqueous solvent (often with additives like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comchemrxiv.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to achieve adequate separation of the numerous compounds present in a crude extract. mdpi.comscielo.br

Detection is commonly performed using a UV detector, as the chromophores within the Scammonin II molecule allow for its detection at specific wavelengths. core.ac.ukmdpi.com The selection of an optimal wavelength is crucial for maximizing sensitivity and minimizing interference from other compounds. scielo.br In some applications, a Charged Aerosol Detector (CAD) may be used in conjunction with mass spectrometry. chemrxiv.org

Table 1: Exemplary HPLC/UHPLC Conditions for Resin Glycoside Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Waters Acquity BEH Shield C18 (2.1 × 100 mm, 1.7 µm) | mdpi.com |

| Mobile Phase | A: 0.1% aqueous formic acid; B: Acetonitrile | mdpi.com |

| Flow Rate | 0.2 mL/min | mdpi.com |

| Column Temp. | 35 °C | mdpi.com |

| Injection Vol. | 2 µL | mdpi.com |

| Detection | UV, Charged Aerosol Detector, Mass Spectrometry | chemrxiv.org |

Assessment of Selectivity, Sensitivity, and Reproducibility

Method validation is a critical step to ensure that an analytical method is suitable for its intended purpose. sysrevpharm.orginnovareacademics.inmdpi.com This involves a rigorous assessment of several key parameters.

Selectivity is the ability of the method to differentiate and quantify the analyte of interest, in this case, Scammonin II, in the presence of other components in the sample matrix. mdpi.com This is often demonstrated by the absence of interfering peaks at the retention time of Scammonin II in a blank matrix.

Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. core.ac.ukinnovareacademics.in

Reproducibility refers to the ability of the method to produce consistent results over time and between different laboratories. nih.gov This is assessed by analyzing the same sample on multiple occasions and under varied conditions.

Validation ensures that the data generated is accurate, reliable, and can be confidently used for quality control and research purposes. ijpsjournal.combiopharminternational.com

Mass Spectrometric Methodologies for Qualitative and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. premierbiosoft.com When coupled with a separation technique like HPLC or UHPLC, it becomes an indispensable tool for the analysis of complex mixtures.

Tandem Mass Spectrometry (MS/MS) for Compound Identification in Complex Matrices

Tandem mass spectrometry, or MS/MS, is particularly valuable for identifying specific compounds within a complex sample. premierbiosoft.comnih.gov In this technique, a precursor ion corresponding to the mass of the target compound (e.g., Scammonin II) is selected and then fragmented. The resulting fragment ions produce a characteristic pattern, or "fingerprint," that can be used to confirm the identity of the compound. researchgate.net This is especially useful in the analysis of herbal extracts, where numerous structurally similar compounds can co-elute. mdpi.com The fragmentation patterns of resin glycosides like Scammonin II often reveal the loss of sugar moieties and acyl groups, providing valuable structural information. mdpi.commdpi.com

High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. dntb.gov.uanih.gov This capability is instrumental in the comprehensive profiling of metabolites in a sample. By comparing the accurate masses of detected compounds to databases of known metabolites, researchers can tentatively identify a wide range of compounds present in an extract, including various scammonins and other related glycosides. mdpi.comdntb.gov.ua Techniques like quadrupole-orbitrap mass spectrometry offer high resolution and mass accuracy, enabling the differentiation of compounds with very similar masses. dntb.gov.ua

Advanced NMR Techniques for Structural Characterization in Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. researchgate.net While NMR is traditionally performed on purified compounds, advanced techniques have been developed to characterize the structures of compounds within mixtures. sci-hub.se Techniques such as 1D and 2D NMR (e.g., COSY, HSQC, HMBC) can provide detailed information about the connectivity of atoms within a molecule, helping to piece together the structure of Scammonin II and differentiate it from its isomers even when complete separation is not achieved. researchgate.net

Comparative Analysis of Extraction and Detection Efficiencies Across Methodologies

The accurate quantification and profiling of Scammonin II, a significant resin glycoside found in species of the Convolvulaceae family, relies on efficient extraction and sensitive detection methodologies. ijsdr.orgnih.gov The selection of an appropriate method is critical and depends on the research goals, whether for crude extract analysis, purification, or detailed quantitative studies. This section provides a comparative analysis of various extraction and detection techniques, highlighting their efficiencies and key performance indicators.

Extraction Methodologies: A Comparative Overview

The initial step in the analysis of Scammonin II is its extraction from the plant matrix, typically the roots of Convolvulus scammonia. ijsdr.org The efficiency of this process is heavily influenced by the solvent and the extraction technique employed.

Solvent Selection and Efficiency:

The choice of solvent is paramount for maximizing the yield of resin glycosides like Scammonin II. researchgate.net Research has shown that polar solvents are generally more effective for extracting these compounds.

Ethanol (B145695) and Methanol: These are the most commonly used solvents for the extraction of resin glycosides. vulcanchem.com They exhibit good solvation power for the glycosidic portions of the molecules. Studies have demonstrated that aqueous mixtures of these alcohols, such as 70% ethanol or methanol, can be more efficient than the pure solvents for extracting phenolic and flavonoid compounds, a principle that can be extended to glycosides. mdpi.com

Ether: Historically used to extract the 'jalapin' fraction, which contains a mixture of resin glycosides including Scammonin I and II. ijsdr.orgnih.gov

Water: While resin glycosides have some solubility in water, it is generally less effective for achieving high extraction yields compared to alcohols. mdpi.comwur.nl However, hot water extraction is a common method for obtaining initial extracts. wur.nl

Extraction Techniques:

Different mechanical and physical methods can be employed to enhance the extraction efficiency.

Soxhlet Extraction: A traditional and exhaustive extraction method that provides high yields. When combined with polar solvents like methanol or distilled water, it has been shown to give the highest extraction yield for plant materials. cabidigitallibrary.org

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls, facilitating solvent penetration and enhancing extraction efficiency. Studies have shown that UAE can lead to significantly higher extraction efficiency compared to conventional methods. researchgate.net

Maceration: A simple technique involving soaking the plant material in a solvent. While less efficient than Soxhlet or UAE, it can be effective, especially when using highly effective solvents like methanol. cabidigitallibrary.org

| Extraction Method | Typical Solvents | Relative Efficiency | Key Considerations |

|---|---|---|---|

| Soxhlet Extraction | Methanol, Ethanol | High | Time-consuming, potential for thermal degradation of compounds. |

| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Water | High | Faster than traditional methods, can improve yield significantly. researchgate.net |

| Maceration | Methanol, Ethanol | Moderate | Simple, but may result in lower yields compared to other methods. cabidigitallibrary.org |

Detection and Quantification Methodologies: A Comparative Analysis

Following extraction, various analytical techniques can be used for the detection and quantification of Scammonin II. The choice of method often represents a trade-off between sensitivity, resolution, and throughput.

High-Performance Liquid Chromatography (HPLC):

HPLC is a robust and widely used technique for the separation and quantification of resin glycosides. vulcanchem.com When coupled with a suitable detector, such as an Ultraviolet-Visible (UV-Vis) or a Refractive Index (RI) detector, HPLC provides reliable quantitative data. researchgate.net

HPLC-UV/Vis: This is a common setup for routine analysis. The chromophores in the Scammonin II molecule allow for its detection by UV absorbance.

HPLC-MS: Coupling HPLC with Mass Spectrometry provides higher selectivity and sensitivity, allowing for the identification and quantification of compounds even in complex matrices. nih.gov

Ultra-Performance Liquid Chromatography (UPLC):

UPLC is an evolution of HPLC that utilizes smaller particle size columns (sub-2 µm), resulting in higher resolution, speed, and sensitivity. waters.comchromatographytoday.comalwsci.com

UPLC-MS/MS: This combination offers significant advantages for the analysis of complex mixtures. waters.com The increased peak resolution and sensitivity of UPLC, coupled with the specificity of tandem mass spectrometry (MS/MS), allows for very low detection limits and accurate quantification. nih.govrsc.org Studies comparing HPLC-MS/MS and UPLC-MS/MS have shown that UPLC can significantly enhance separation speed and sensitivity. waters.com UPLC systems can handle much higher pressures than HPLC systems, up to 15,000 psi compared to 6,000 psi for HPLC. chromatographytoday.comalwsci.com

High-Performance Thin-Layer Chromatography (HPTLC):

HPTLC is a planar chromatographic technique that can be used for the qualitative and semi-quantitative analysis of plant extracts. It is a cost-effective and high-throughput method suitable for screening large numbers of samples.

| Analytical Method | Principle | Relative Sensitivity | Throughput | Key Advantages | Limitations |

|---|---|---|---|---|---|

| HPLC-UV/Vis | Chromatographic separation followed by UV absorbance detection. | Moderate | Moderate | Robust, reliable, widely available. | Lower sensitivity compared to MS methods. |

| UPLC-MS/MS | High-resolution separation with mass spectrometric detection. waters.com | Very High | High | Excellent sensitivity, specificity, and speed. waters.comnih.gov | Higher instrument cost and complexity. |

| HPTLC | Planar chromatographic separation. | Low to Moderate | High | Cost-effective, high sample throughput for screening. | Lower resolution and sensitivity than HPLC/UPLC. |

A study comparing UPLC-MS and HPLC with a Variable Wavelength Detector (HPLC-VWD) for the analysis of another natural toxin, Microcystin-LR, highlighted the significant difference in sensitivity. The detection and quantification limits for UPLC-MS were 0.03–0.05 μg L⁻¹ and 0.08 μg L⁻¹, respectively, while for HPLC-VWD they were 0.6 and 1.0 μg L⁻¹. rsc.org This demonstrates the superior sensitivity of UPLC-MS for detecting trace amounts of compounds.

In a recent study, a UHPLC-Q-Orbitrap-HRMS method was successfully used to identify 144 compounds in a traditional medicine, including 12 resin glycosides, demonstrating the power of high-resolution mass spectrometry in profiling complex natural products. mdpi.com

Ultimately, the choice of methodology for the analysis of Scammonin II will be dictated by the specific requirements of the study, balancing the need for sensitivity, resolution, and sample throughput with available resources.

Q & A

Q. How can researchers pre-register Scammonin II studies to mitigate publication bias?

- Methodological Answer: Draft protocols on platforms like ClinicalTrials.gov or Open Science Framework. Specify hypotheses, endpoints, and statistical methods upfront. Update registries post-study to reflect deviations or negative results .

Interdisciplinary Applications

Q. What computational tools predict Scammonin II’s interactions with off-target proteins?

- Methodological Answer: Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can machine learning models improve Scammonin II’s structure-activity relationship (SAR) analysis?

- Methodological Answer: Train models on curated bioactivity datasets (e.g., ChEMBL) using features like molecular descriptors or fingerprint vectors. Apply cross-validation and SHAP values to interpret feature importance. Open-source code via GitHub for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.